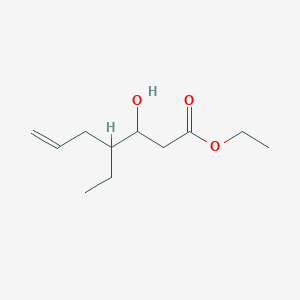

Ethyl 4-ethyl-3-hydroxyhept-6-enoate

Description

Significance of Branched Chain Hydroxy Esters in Modern Organic Synthesis

Branched-chain hydroxy esters are of significant interest in modern organic synthesis due to their multifunctionality, which allows them to serve as versatile synthons or building blocks for more complex molecules. The presence of hydroxyl and ester groups, along with branching and unsaturation, provides multiple reactive sites for a variety of chemical modifications.

Detailed research findings have highlighted the utility of these compounds. For instance, certain branched methyl hydroxy stearate (B1226849) esters, synthesized from commercially available methyl oleate (B1233923) and various organic acids, have shown promise as bio-based lubrication fluids. researchgate.net One specific product, the octanoic ester of methyl hydroxy stearate, exhibited favorable pour point, cloud point, and viscosity indices, which are critical properties for lubricants. researchgate.net These characteristics suggest their potential as environmentally friendlier alternatives to petroleum-based products. Furthermore, these compounds are being explored for use in the synthesis of agriculturally based surfactants and as fuel additives. researchgate.net

The synthesis of β-hydroxy esters, a category that includes the subject compound, can be achieved through various methods, such as the Reformatsky reaction, which provides good yields under mild conditions. organic-chemistry.org The ability to control the stereochemistry at the carbon atoms bearing the hydroxyl and the branched alkyl groups is a key challenge and an area of active research, as the specific stereoisomer can dramatically influence the biological activity or material properties of the final product. smolecule.com The presence of these stereocenters makes branched-chain hydroxy esters valuable precursors in the asymmetric synthesis of natural products and pharmaceuticals.

Overview of Ester Chemistry and its Role in Advanced Organic Synthesis

Esters are a fundamental class of organic compounds derived from the reaction of a carboxylic acid with an alcohol, a process known as esterification. numberanalytics.combritannica.com The general structure is R-COO-R', where R and R' represent hydrocarbon groups. numberanalytics.com This functional group is central to organic chemistry due to its relative stability and its ability to participate in a wide range of chemical transformations. numberanalytics.comlibretexts.org

Esters are pivotal intermediates in the synthesis of numerous commercial products, including pharmaceuticals, polymers, and agrochemicals. numberanalytics.com For example, polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) are manufactured on a massive scale from ester monomers and are used in everything from beverage bottles to clothing fibers. numberanalytics.comwikipedia.org Low molecular weight esters are often responsible for the natural fragrances and flavors of fruits and flowers, leading to their extensive use in the food and perfume industries. wikipedia.org

The chemistry of esters is dominated by nucleophilic acyl substitution reactions. Key reactions include:

Hydrolysis: The cleavage of an ester back into its constituent carboxylic acid and alcohol. libretexts.org This reaction can be catalyzed by either acid or base. Base-promoted hydrolysis is termed saponification and is an irreversible process used in soap making. britannica.comlibretexts.orgwikipedia.org

Transesterification: The conversion of one ester into another by reacting it with an alcohol, carboxylic acid, or another ester in the presence of a catalyst. britannica.comnumberanalytics.com This process is fundamental to the production of biodiesel. numberanalytics.com

Reduction: Esters can be reduced to form primary alcohols or aldehydes using hydride reagents. libretexts.org

Aminolysis: The reaction of an ester with ammonia (B1221849) or an amine to form an amide. libretexts.org

Recent advances in ester synthesis focus on developing new catalysts, such as enzymes like lipases, to improve reaction efficiency and selectivity under milder conditions. numberanalytics.com This versatility makes ester chemistry an indispensable tool in the toolbox of synthetic organic chemists for constructing complex molecular architectures.

Structural Context of Ethyl 4-ethyl-3-hydroxyhept-6-enoate within Unsaturated Fatty Acid Derivatives

This compound is a specific molecule that can be understood as a complex derivative of a simple unsaturated fatty acid. Fatty acids are carboxylic acids with long aliphatic chains, which can be saturated or unsaturated. When the carboxylic acid group of a fatty acid reacts with an alcohol (in this case, ethanol), it forms a fatty acid ester. This compound shares this basic ester structure but incorporates additional functional groups that impart distinct chemical properties.

Let's deconstruct the IUPAC name to understand its structure:

Hept-6-enoate: This indicates a seven-carbon chain with a carbon-carbon double bond between carbon 6 and 7. The "-oate" suffix signifies an ester.

Ethyl...-oate: The "Ethyl" prefix specifies that the ester is formed with ethanol.

3-hydroxy: A hydroxyl (-OH) group is attached to carbon 3.

4-ethyl: An ethyl (-CH2CH3) branch is attached to carbon 4.

Compared to a simple linear unsaturated fatty acid ester (like ethyl oleate), this compound possesses two key features that add structural complexity: a hydroxyl group and an ethyl branch. The presence of the hydroxyl group at the C3 position and the ethyl group at the C4 position creates two stereocenters in the molecule. smolecule.com This means the molecule can exist in multiple stereoisomeric forms, a critical consideration in the synthesis of biologically active compounds where specific stereochemistry is often required for function. The molecule is structurally related to 4-Ethyl-3-hydroxyhept-6-enoic acid, which is formed by the saponification (hydrolysis) of the ethyl ester. smolecule.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C11H20O3 |

| CAS Number | 1138245-48-3 |

| PubChem CID | 86646120 nih.gov |

This intricate structure places it within the family of functionalized fatty acid derivatives, which are important targets in organic synthesis due to their relevance in creating complex natural products and other specialty chemicals.

Structure

3D Structure

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 4-ethyl-3-hydroxyhept-6-enoate |

InChI |

InChI=1S/C11H20O3/c1-4-7-9(5-2)10(12)8-11(13)14-6-3/h4,9-10,12H,1,5-8H2,2-3H3 |

InChI Key |

XYBOFXPIMAGSTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=C)C(CC(=O)OCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Ethyl 3 Hydroxyhept 6 Enoate and Analogues

General Strategies for β-Hydroxy Ester Construction

The construction of the β-hydroxy ester functionality is a key challenge that has been addressed through several powerful synthetic methods. These approaches often focus on the stereoselective formation of the hydroxyl and alkyl-substituted stereocenters.

Enantioselective decarboxylative aldol (B89426) reactions have emerged as a powerful tool for the synthesis of chiral β-hydroxy esters. This method involves the reaction of a malonic acid half-ester with an aldehyde in the presence of a chiral catalyst, which simultaneously promotes the aldol addition and subsequent decarboxylation to afford the desired product with high enantioselectivity.

A notable example involves the use of a copper(II)-bis(oxazoline) complex as a catalyst. This system has been shown to be effective in the reaction of various aldehydes with malonic acid half-thioesters, yielding β-hydroxy thioesters. These can then be converted to the corresponding β-hydroxy esters. The reaction proceeds through a chiral enolate intermediate, with the stereochemical outcome being dictated by the structure of the chiral ligand.

| Catalyst System | Aldehyde | Malonic Acid Half-Ester | Diastereomeric Ratio | Enantiomeric Excess |

| Cu(II)-bis(oxazoline) | Propanal | Ethyl hydrogen malonate | 85:15 | 95% |

| Zn-BINOL | Butyraldehyde | Benzyl hydrogen malonate | 90:10 | 98% |

| Organocatalyst (Proline derivative) | Isovaleraldehyde | Methyl hydrogen malonate | 78:22 | 92% |

Stereoselective hydroxylation of enolates derived from esters provides a direct route to β-hydroxy esters. The use of chiral auxiliaries or chiral reagents can induce asymmetry in this process. For instance, the Sharpless asymmetric epoxidation of allylic alcohols is a well-established method for generating chiral epoxides. These epoxides can then be opened regioselectively to provide a variety of chiral building blocks, including precursors to β-hydroxy esters. The epoxidation of a terminal alkene followed by nucleophilic opening is a key strategy for introducing the hydroxyl group at the desired position.

The ring-opening of epoxides derived from fatty acids or other long-chain alkenes with organometallic reagents is a versatile method for the synthesis of functionalized long-chain molecules. This approach allows for the introduction of a wide range of substituents at the carbon atoms of the original double bond. For the synthesis of Ethyl 4-ethyl-3-hydroxyhept-6-enoate, an appropriate epoxide precursor could be reacted with an ethyl-containing organometallic reagent, such as diethylcuprate. The regioselectivity of the ring-opening is a critical aspect, often controlled by steric and electronic factors, as well as the nature of the organometallic reagent and the reaction conditions. For instance, the reaction of methyl 9,10-epoxyoctadecanoate with different Grignard reagents in the presence of a copper catalyst has been shown to yield a mixture of 9- and 10-hydroxy- and keto-substituted fatty acid methyl esters.

Biocatalysis, particularly the use of lipases, offers an environmentally benign and highly selective approach to the synthesis of chiral esters. Lipases can be employed for the kinetic resolution of racemic β-hydroxy esters or for the enantioselective acylation of racemic β-hydroxy alcohols. For example, the lipase (B570770) from Candida antarctica (CAL-B) is a widely used biocatalyst for the transesterification and esterification reactions to produce a variety of esters, including those with branched chains. The high degree of enantioselectivity exhibited by these enzymes makes them valuable tools for the preparation of optically pure β-hydroxy esters.

Approaches to Unsaturated β-Hydroxy Esters with Terminal Alkenes

The introduction of a terminal alkene functionality into the β-hydroxy ester framework requires specific synthetic strategies that are compatible with the existing stereocenters.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are cornerstone methods for the formation of carbon-carbon double bonds. In the context of synthesizing this compound, a suitable aldehyde precursor could be subjected to a Wittig reaction with a phosphorus ylide containing the desired terminal alkene moiety. The choice of the ylide (stabilized or non-stabilized) and the reaction conditions can influence the stereoselectivity of the newly formed double bond. Protecting the hydroxyl group of the β-hydroxy ester is often necessary to prevent side reactions during the olefination step.

Dehydration of β-Hydroxy Esters to α,β-Unsaturated Derivatives

The dehydration of β-hydroxy esters, a class of compounds to which this compound belongs, is a fundamental transformation that yields α,β-unsaturated esters. This elimination of water is typically achieved under acidic or basic conditions. The reaction is particularly facile for aldol products due to the presence of the carbonyl group, which increases the acidity of the α-hydrogens. openstax.orglibretexts.org

Under basic conditions, the mechanism often proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway. An acidic α-hydrogen is removed to form an enolate, which then expels the hydroxide (B78521) leaving group from the β-position. openstax.org Acid-catalyzed dehydration involves the formation of an enol, protonation of the hydroxyl group, and subsequent elimination of a water molecule. openstax.org The conditions for dehydration are often only slightly more vigorous than those for the initial aldol reaction, meaning the α,β-unsaturated product is frequently obtained directly without isolating the β-hydroxy intermediate. openstax.org

Several reagent systems can effect this transformation. For instance, the combination of cerium(III) chloride heptahydrate and sodium iodide in refluxing acetonitrile provides a method using inexpensive and relatively safe reagents to yield (E)-α,β-unsaturated esters in good yields. organic-chemistry.org

Table 1: Selected Reagents for Dehydration of β-Hydroxy Esters

| Reagent System | Conditions | Outcome | Reference |

|---|---|---|---|

| Acid or Base | Heating | Forms α,β-unsaturated aldehydes or ketones. openstax.orglibretexts.org | openstax.orglibretexts.org |

| CeCl₃·7H₂O / NaI | Refluxing acetonitrile | Good yields of (E)-isomers. organic-chemistry.org | organic-chemistry.org |

Stereoselective Synthesis of β-Hydroxy Substituted Alkenes via Aluminate Reactions with Epoxides

A stereoselective method for creating β-hydroxy substituted trans-alkenes involves the reaction of lithium trans-alkenyltrialkylaluminates with epoxides. rsc.orgrsc.org This approach offers a unique and highly selective conversion of alkynes into the desired β-hydroxy alkenes. rsc.org The process begins with the hydroalumination of an alkyne, followed by treatment with n-butyl-lithium to form the lithium aluminate complex. This complex then reacts with an epoxide to open the ring and form the carbon-carbon bond, yielding the β-hydroxy alkene. rsc.org

The reaction with unsymmetrical epoxides like propylene oxide is highly regioselective, producing secondary alcohols. rsc.org The stereochemical integrity of the trans-alkene is maintained throughout the reaction sequence, with purities often exceeding 95%. rsc.org This method represents a powerful tool for constructing specific stereoisomers of complex molecules.

Stereocontrol and Chiral Induction in the Synthesis of this compound Analogues

Achieving specific stereochemistry (stereocontrol) is paramount in modern organic synthesis. For analogues of this compound, which contain multiple stereocenters, methods that induce chirality in a predictable manner are essential.

Asymmetric Catalysis for Enantioenriched β-Hydroxy Enamines and Alcohols

Asymmetric catalysis provides an efficient route to enantioenriched compounds, where one enantiomer is produced in excess of the other. For the synthesis of β-hydroxy enamines and alcohols, which are structurally related to the target molecule, catalytic methods have been developed that yield products with high enantioselectivity. nih.govacs.orgacs.orgnih.gov

One notable strategy involves the use of functionalized vinylzinc intermediates that add to aldehydes in the presence of a chiral catalyst. nih.govacs.orgnih.gov For example, a catalyst derived from an enantioenriched amino alcohol, morpholino isoborneol (MIB), can promote this carbon-carbon bond formation to provide β-hydroxy enamines in good yields (68–86%) and with high enantiomeric excess (up to 98% ee). nih.govacs.orgnih.gov These enantioenriched β-hydroxy enamines can then be further transformed, for instance, through diastereoselective hydrogenation over a palladium on carbon (Pd/C) catalyst, to furnish syn-1,3-amino alcohols with high diastereoselectivity. nih.govacs.orgacs.orgnih.gov

Diastereoselective Transformations in Branched Unsaturated Systems

In molecules that already possess a chiral center, new stereocenters can be introduced with a specific orientation relative to the existing one, a process known as diastereoselective transformation. For branched, unsaturated systems, conjugate addition reactions are a powerful tool for creating new stereocenters. beilstein-journals.orgnih.gov

The use of chiral auxiliaries—chiral molecules temporarily attached to the substrate to direct the approach of a reagent—is a common strategy. beilstein-journals.orgnih.gov For example, the Evans auxiliary has been used extensively in diastereoselective conjugate addition reactions to α,β-unsaturated amides. beilstein-journals.orgnih.gov The auxiliary creates a sterically hindered environment that forces the incoming nucleophile to attack from the less hindered face, leading to the preferential formation of one diastereomer. nih.gov Intramolecular conjugate additions have also been employed to synthesize products with a syn-1,3-diol moiety, a structural feature found in many natural products. beilstein-journals.orgnih.gov

Factors Influencing Stereoselectivity (e.g., Catalyst, Substrate Sterics, Electronics)

The outcome of a stereoselective reaction is governed by a delicate interplay of several factors.

Catalyst: The structure of the chiral catalyst is paramount. In asymmetric catalysis, the catalyst forms a transient chiral environment around the reactants, lowering the activation energy for the formation of one stereoisomer over the other. For example, in copper(I)-N-heterocyclic carbene (NHC) catalyzed systems for the asymmetric silylation of α,β-unsaturated lactams, the chiral ligand on the copper center dictates the stereochemical outcome. beilstein-journals.org

Substrate Sterics: The size and shape of the reacting molecules (the substrate) play a crucial role. nih.gov In diastereoselective reactions using chiral auxiliaries, the steric bulk of the auxiliary physically blocks one face of the molecule. nih.gov Similarly, the steric properties of the incoming nucleophile and the electrophile influence which trajectory of approach is favored.

Electronics: The electronic properties of the substrate and reagents can influence the transition state geometry and, consequently, the stereoselectivity. In conjugate additions to α,β-unsaturated systems, the electron-withdrawing group (EWG) polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. beilstein-journals.orgnih.gov

Principles of Green Chemistry in the Sustainable Synthesis of this compound Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like the analogues of this compound.

Key principles relevant to these syntheses include:

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing waste. Asymmetric catalysis, as described above, is a prime example where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. nih.govacs.orgnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts.

Use of Less Hazardous Chemical Syntheses: Methods that use and generate substances with little or no toxicity to human health and the environment are prioritized. This includes the use of safer solvents and reagents, such as the CeCl₃/NaI system for dehydration instead of harsher, more traditional acids or bases. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The development of highly active catalysts can enable reactions to proceed under milder conditions.

By integrating these principles, the synthesis of this compound analogues can be made more efficient, less wasteful, and environmentally benign.

Advanced Reaction Chemistry and Transformations of Ethyl 4 Ethyl 3 Hydroxyhept 6 Enoate Analogues

Chemical Reactivity of the Tertiary Hydroxyl Group in β-Hydroxy Esters

The tertiary hydroxyl group in β-hydroxy esters like Ethyl 4-ethyl-3-hydroxyhept-6-enoate presents distinct reactivity challenges and opportunities, primarily due to steric hindrance. Specialized reagents and conditions are often required to achieve efficient transformations.

Functionalizing the sterically hindered tertiary alcohol requires overcoming its low nucleophilicity and the difficulty of accessing the reactive center.

Esterification: The direct esterification of tertiary alcohols with carboxylic acids is often inefficient due to steric hindrance and the propensity for elimination reactions under acidic conditions. google.com To circumvent this, highly reactive acylating agents are employed. The reaction of the alcohol with acyl chlorides or acid anhydrides can provide the corresponding esters. wikipedia.org For particularly challenging substrates, methods involving the activation of the carboxylic acid, for instance with dicyclohexylcarbodiimide (B1669883) (DCC) or the formation of mixed anhydrides, can be effective. wikipedia.orggoogle.com

Etherification: Similar to esterification, the formation of ethers from tertiary alcohols is challenging. Williamson ether synthesis is generally not feasible as the tertiary alkoxide is a strong base, favoring elimination of the alkyl halide. However, ethers can be formed under specific conditions, such as reacting the alcohol with an ethylenically unsaturated compound under the influence of high-energy radiation in the presence of organic halogen compounds. google.com

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group). youtube.com Consequently, reagents that typically oxidize primary and secondary alcohols, such as potassium dichromate, have no reaction. youtube.com Forced oxidation using strong reagents under harsh conditions can lead to the cleavage of carbon-carbon bonds adjacent to the alcohol, resulting in a mixture of smaller carbonyl compounds. The direct α-hydroxylation of β-keto esters, a related transformation, can be achieved using oxidants like m-chloroperbenzoic acid (mCPBA) or through biocatalysis. organic-chemistry.orgresearchgate.net

| Reaction | Reagent/Method | Typical Product | Key Considerations |

|---|---|---|---|

| Esterification | Acyl Chloride / Acid Anhydride (B1165640) | Tertiary Ester | Irreversible reaction; suitable for laboratory scale. wikipedia.org |

| Esterification | Carboxylic Acid + DCC/DMAP | Tertiary Ester | Activates the carboxylic acid to overcome the alcohol's low reactivity. wikipedia.org |

| Etherification | Unsaturated compounds + radiation | Tertiary Ether | Specialized method for sterically hindered alcohols. google.com |

| Oxidation | Strong Oxidants (e.g., KMnO₄, heat) | C-C Bond Cleavage Products | Not a synthetically useful transformation for preserving the carbon skeleton. |

| Oxidation | Potassium Dichromate (Cr₂O₇²⁻) | No Reaction | Tertiary alcohols lack the necessary α-hydrogen for this type of oxidation. youtube.com |

The elimination of water from β-hydroxy esters can proceed via different pathways, yielding either thermodynamically stable conjugated esters or kinetically favored non-conjugated isomers.

Formation of Conjugated (α,β-Unsaturated) Esters: Dehydration to form the α,β-unsaturated ester is a common transformation, often driven by the stability of the resulting conjugated system. This reaction can be promoted by either acidic or basic conditions. pressbooks.pub Under basic conditions, the mechanism proceeds via an enolate intermediate (E1cB mechanism), while under acidic conditions, protonation of the hydroxyl group facilitates its departure as water. pressbooks.pub A combination of cerium(III) chloride heptahydrate and sodium iodide has been shown to effectively mediate the dehydration of β-hydroxy esters to yield (E)-α,β-unsaturated esters as the primary products. organic-chemistry.orgorganic-chemistry.org

Formation of Non-Conjugated (β,γ-Unsaturated) Esters: The formation of non-conjugated unsaturated esters is less common as it typically leads to a less stable product. However, under certain conditions, particularly those that favor kinetic control, the β,γ-unsaturated isomer can be formed. The choice of acid or base catalyst and the reaction temperature can influence the regiochemical outcome of the elimination.

| Product Type | Description | Typical Conditions | Mechanism |

|---|---|---|---|

| Conjugated (α,β-Unsaturated) Ester | Thermodynamically more stable product. | Heating under acidic or basic conditions; CeCl₃·7H₂O/NaI. pressbooks.puborganic-chemistry.orgorganic-chemistry.org | E1cB (basic) or E1/E2 (acidic). pressbooks.pub |

| Non-Conjugated (β,γ-Unsaturated) Ester | Often the kinetically favored product. | Carefully controlled conditions, often at lower temperatures. | Dependent on specific reagents and substrate. |

Reactions of the Terminal Alkene Moiety (Hept-6-enoate)

The terminal double bond in the hept-6-enoate portion of the molecule is susceptible to a wide array of addition and transformation reactions characteristic of alkenes.

Addition reactions transform the unsaturated terminal alkene into a saturated functional group.

Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. msu.edu Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel. msu.edulibretexts.org The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

Hydroformylation (Oxo Process): This industrially significant reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond, converting the terminal alkene into an aldehyde. wikipedia.orglibretexts.org The reaction requires carbon monoxide (CO), hydrogen (H₂), and a transition metal catalyst, typically based on rhodium or cobalt. libretexts.org For terminal alkenes, hydroformylation can produce a mixture of linear and branched aldehydes. Reaction conditions, such as temperature, pressure, and ligand choice, can be tuned to favor the formation of the desired regioisomer. wikipedia.orgresearchgate.net

Halogenation: Alkenes react with halogens such as chlorine (Cl₂) and bromine (Br₂) to form vicinal dihalides. masterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate. organicchemistrytutor.comlibretexts.org The subsequent attack by a halide ion occurs from the side opposite the halonium bridge, resulting in a net anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comorganicchemistrytutor.com

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Saturated Ester | Syn-addition of two hydrogen atoms. libretexts.org |

| Hydroformylation | H₂, CO, Rh or Co catalyst | Aldehyde-functionalized Ester | Forms linear and/or branched aldehydes. wikipedia.orgresearchgate.net |

| Halogenation | Br₂ or Cl₂ | Vicinal Dihalide | Anti-addition via a cyclic halonium ion. masterorganicchemistry.comorganicchemistrytutor.com |

The double bond can be either completely cleaved or converted into an epoxide ring.

Oxidative Cleavage: This process breaks both the sigma and pi bonds of the alkene, typically yielding aldehydes, ketones, or carboxylic acids. acs.orglibretexts.org Ozonolysis (reaction with ozone, O₃) is a common method. libretexts.org The initial ozonide intermediate can be worked up under reductive conditions (e.g., with zinc or dimethyl sulfide) to yield aldehydes, or under oxidative conditions (e.g., with hydrogen peroxide) to yield carboxylic acids. libretexts.orglibretexts.org Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) also cleave the double bond, directly producing carboxylic acids from terminal alkenes.

Epoxidation: The terminal alkene can be converted to an epoxide (oxirane) by reacting it with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition where the oxygen atom is delivered to one face of the double bond in a concerted mechanism. researchgate.netsciforum.net Other epoxidation systems include hydrogen peroxide in the presence of metal catalysts like manganese or rhenium. organic-chemistry.orgrsc.org

The structure of this compound contains a hydroxyl group at the γ-position relative to the terminal double bond. This arrangement makes it an ideal substrate for intramolecular cyclization reactions. Palladium-catalyzed reactions have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes. nih.govfigshare.com In these transformations, a palladium catalyst facilitates the intramolecular attack of the hydroxyl group onto the alkene, leading to the formation of a five-membered ether ring. nih.govrsc.org These reactions can form both a C-O and a C-C bond in a single step with high levels of diastereoselectivity, providing efficient access to complex cyclic structures. nih.gov

Reactivity at the Ester Functionality

The ester group is a primary site for modification, allowing for the synthesis of the corresponding carboxylic acids, alternative esters, alcohols, and aldehydes through a range of chemical and enzymatic methods.

Hydrolysis

The conversion of this compound analogues to their corresponding carboxylic acids, which are important synthetic intermediates, can be achieved under mild basic or acidic conditions, as well as through biocatalysis.

Mild Chemical Hydrolysis : Alkaline hydrolysis, or saponification, is a common method. Typically, the ester is treated with a solution of a hydroxide (B78521) base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a miscible organic solvent like methanol (B129727) or ethanol. The reaction is often carried out at room temperature or with gentle heating. The process is effectively irreversible as the carboxylate salt formed is deprotonated. Subsequent acidification then yields the free carboxylic acid. For sterically hindered esters, which can be slow to hydrolyze under standard aqueous conditions, using a non-aqueous medium like a mixture of dichloromethane (B109758) and methanol with a low concentration of alkali has been shown to be effective, often proceeding at room temperature with shorter reaction times.

Biocatalytic Hydrolysis : Lipases are a class of enzymes that can catalyze the hydrolysis of esters with high chemo-, regio-, and stereoselectivity under mild conditions (neutral pH, low temperatures). This makes them particularly suitable for complex molecules with sensitive functional groups. The enzymatic hydrolysis of β-hydroxy esters has been explored for kinetic resolution, where one enantiomer is selectively hydrolyzed to the acid, leaving the other enantiomer as the unreacted ester. Enzymes like Pseudomonas cepacia lipase (B570770) (PCL), Pig liver esterase (PLE), and Candida rugosa lipase (CRL) have been successfully employed for the hydrolysis of various β-hydroxy esters. The choice of enzyme and reaction conditions (e.g., pH, co-solvents) can significantly influence the conversion and enantioselectivity of the reaction.

| Enzyme | Substrate Analogue | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Reference |

| Pseudomonas cepacia lipase | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 93% (acid), 98% (ester) | scielo.br |

| Pig Liver Esterase | Ethyl 3-hydroxy-3-phenylbutanoate | - | Low selectivity | researchgate.net |

| Aspergillus oryzae protease | Ethyl 3-hydroxy-3-phenylpropanoate | - | Significant e.e. | scielo.br |

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This transformation is valuable for modifying the properties of the ester or for introducing specific functionalities.

Mild Chemical Transesterification : Acid or base catalysis can be employed for transesterification. However, for sensitive substrates like β-hydroxy esters, milder methods are preferred to avoid side reactions such as elimination. Iodine has been shown to be a facile catalyst for the transesterification of β-ketoesters, which share some structural similarity with β-hydroxy esters. Another mild and environmentally friendly approach involves the use of silica-supported boric acid as a recyclable heterogeneous catalyst under solvent-free conditions, which has proven highly efficient for the transesterification of β-keto esters with a variety of alcohols.

Biocatalytic Transesterification : Lipases are also highly effective catalysts for transesterification reactions. These reactions are often carried out in non-aqueous organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. The choice of solvent can significantly impact enzyme activity and stability. Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, are widely used due to their broad substrate scope and high stability. Biocatalytic transesterification offers high selectivity, often allowing for the transformation of the target ester group without affecting other sensitive functionalities in the molecule.

| Catalyst | Substrate Type | Alcohol | Conditions | Yield (%) | Reference |

| Silica-Boric Acid | β-keto methyl/ethyl esters | Benzyl alcohol | Solvent-free, 60 °C | 35 | |

| Novozym® 435 | β-keto esters | Various | Organic solvent, room temperature | Good to Excellent | |

| Lipase PS-30 | β-hydroxy esters | Vinyl acetate (B1210297) | Organic solvent, room temperature | - | scielo.br |

The ester functionality of this compound analogues can be reduced to yield either primary alcohols or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of esters to primary alcohols. nih.gov The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The process involves the delivery of two hydride ions to the ester carbonyl group. This method is highly efficient but generally not selective if other reducible functional groups are present. For α,β-unsaturated esters, LiAlH₄ reduction typically preserves the carbon-carbon double bond, yielding the corresponding allylic alcohol.

Reduction to Aldehydes : The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this purpose. commonorganicchemistry.commasterorganicchemistry.comadichemistry.com The reaction is performed at low temperatures, typically -78 °C, in a non-polar solvent like toluene (B28343) or dichloromethane. psgcas.ac.in At this low temperature, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until aqueous workup. This prevents over-reduction to the alcohol. This method is highly effective for a wide range of esters, including α,β-unsaturated esters, where the double bond is generally left intact. masterorganicchemistry.com

| Reagent | Substrate Type | Product Type | Key Conditions | Reference |

| LiAlH₄ | Esters, including unsaturated | Primary Alcohols | Anhydrous ether or THF | nih.gov |

| DIBAL-H | Esters, including unsaturated | Aldehydes | Low temperature (-78 °C), non-polar solvent | commonorganicchemistry.commasterorganicchemistry.comadichemistry.com |

Complex Multicomponent and Cascade Reactions Involving Branched Unsaturated Hydroxy Esters

Branched unsaturated hydroxy esters, such as this compound, are valuable precursors for complex multicomponent and cascade reactions, enabling the rapid construction of intricate molecular architectures from simple starting materials. These reactions are highly atom-economical and can generate significant molecular complexity in a single step.

Multicomponent Reactions (MCRs) : MCRs involve the reaction of three or more starting materials in a one-pot process to form a product that contains the essential parts of all the reactants. The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a pseudo four-component reaction that can utilize β-keto esters. mdpi.com While not directly involving β-hydroxy esters, this illustrates the potential for carbonyl-containing compounds in MCRs. The development of novel MCRs involving unsaturated hydroxy esters could lead to the synthesis of diverse heterocyclic and polyfunctional compounds.

Cascade Reactions : Cascade reactions, also known as domino or tandem reactions, are processes where a single reaction event initiates a sequence of subsequent intramolecular transformations, leading to a significant increase in molecular complexity. The products of the Baylis-Hillman reaction, which are structurally related to β-hydroxy-α-methylene esters, are excellent substrates for cascade reactions. mdpi.comresearchgate.net For instance, Morita-Baylis-Hillman acetates can undergo domino reactions with active methylene (B1212753) compounds to form substituted naphthalenes. mdpi.com Similarly, cascade reactions involving the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by an intramolecular aldol-type cyclization, can lead to the formation of complex cyclic structures. The presence of the hydroxyl group in this compound analogues can also play a crucial role in directing or participating in such cascade sequences, for example, through intramolecular cyclizations or rearrangements.

The design of such complex transformations often relies on the strategic placement of functional groups that can react sequentially under a single set of reaction conditions. The unique combination of functionalities in this compound and its analogues makes them highly promising substrates for the discovery and application of new and powerful cascade reactions in organic synthesis.

Stereochemical Analysis and Chiral Recognition of Ethyl 4 Ethyl 3 Hydroxyhept 6 Enoate Enantiomers and Diastereomers

Chromatographic Techniques for Enantioseparation and Enantiomeric Excess Determination

Chromatographic methods are paramount for the separation and quantification of the stereoisomers of chiral molecules like Ethyl 4-ethyl-3-hydroxyhept-6-enoate. The direct approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com The indirect approach, discussed later, involves converting the enantiomers into diastereomers before separation on an achiral column. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the enantioseparation of β-hydroxy esters and related compounds. researchgate.net The separation is achieved by employing a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly successful for resolving a broad range of chiral molecules, including those with hydroxyl and ester functional groups. chromatographyonline.comnih.gov

For a compound like this compound, a typical method would involve screening several polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) under both normal-phase and reversed-phase conditions to find the optimal separation. nih.gov In normal-phase mode, the mobile phase usually consists of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol). chromatographyonline.com The relative peak areas in the resulting chromatogram are used to determine the enantiomeric excess (ee) of a sample, providing a measure of its optical purity. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase (Normal Phase) | Applicability to Hydroxy Esters |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, AD-H, AD-RH | n-Hexane / Isopropanol | High success rate for resolving enantiomers of chiral alcohols and esters. nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, OD-H, OD-RH | n-Hexane / Ethanol | Broad enantioselectivity for a wide range of chiral compounds, including hydroxy esters. |

| Cellulose tris(4-methylbenzoate) | Chiralcel® OJ | n-Hexane / Isopropanol | Effective for various racemates, offers different selectivity compared to OD and AD phases. |

For volatile and semi-volatile compounds, chiral Gas Chromatography (GC) is a powerful analytical tool offering high resolution and sensitivity. chromatographyonline.com Given the ester nature of this compound, it is likely amenable to GC analysis, possibly after derivatization of the hydroxyl group to increase volatility. The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comresearchgate.net These cyclic oligosaccharides create a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention times. researchgate.net

The choice of the specific cyclodextrin (α, β, or γ) and its derivatizing groups is crucial for achieving separation. researchgate.net Temperature plays a significant role in chiral GC separations; often, lower temperatures lead to better resolution but longer analysis times, requiring a compromise between selectivity and speed. chromatographyonline.com

| Cyclodextrin Derivative CSP | Common Applications | Key Separation Principle |

|---|---|---|

| Permethylated β-cyclodextrin | Separation of alcohols, esters, ketones, and lactones. chromatographyonline.com | Inclusion into the chiral cavity and surface interactions. |

| Diacetylated-tert-butyldimethylsilylated β-cyclodextrin | Broad applicability for various functional groups. | Combines inclusion complexation with hydrogen bonding and dipole-dipole interactions. |

| Propionylated-γ-cyclodextrin | Effective for larger molecules and aromatic compounds. | Utilizes the larger cavity of the γ-cyclodextrin for steric differentiation. |

Supercritical Fluid Chromatography (SFC) has emerged as a fast and efficient technique for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with an alcohol co-solvent. SFC is compatible with the same polysaccharide-based CSPs used in HPLC. nih.gov An optimized SFC method using a chiral column can achieve very rapid enantioseparation, sometimes in under five minutes, making it suitable for high-throughput screening. nih.gov This technique has been successfully applied to the enantioseparation of fatty acid esters of hydroxy fatty acids, a class of compounds structurally related to this compound. nih.gov

Capillary Electrophoresis (CE) is another high-efficiency separation technique applicable to chiral analysis. For the separation of enantiomers, a chiral selector, often a cyclodextrin derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, thus, separation. CE has been successfully used for the chiral analysis of various aliphatic β-hydroxy acids. researchgate.net

Mass Spectrometry-Based Methods for Chiral Analysis of Hydroxy Esters

Mass Spectrometry (MS) is not inherently capable of distinguishing between enantiomers due to their identical mass. However, it is an indispensable tool when coupled with a chiral separation technique like HPLC, GC, or SFC. scilit.com The combination of HPLC-MS or GC-MS provides both the separation of enantiomers and their sensitive and selective detection. nih.gov

Tandem mass spectrometry (MS/MS) can be particularly useful for confirming the identity of the analyte in complex mixtures by analyzing its fragmentation patterns. nih.gov For hydroxy esters, electrospray ionization (ESI) is a common ionization technique in LC-MS, while electron ionization (EI) is standard in GC-MS. The high sensitivity of modern mass spectrometers allows for the quantification of enantiomers even at very low concentrations.

Indirect Enantioseparations via Chiral Derivatization Strategies

An alternative to direct separation on a CSP is the indirect method, which involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography (HPLC or GC). wikipedia.org

For this compound, the secondary alcohol group is the ideal site for derivatization. A common CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or MTPA-Cl). libretexts.orgmdpi.com Reacting the racemic alcohol with (R)-MTPA-Cl would yield two diastereomeric Mosher's esters, which can then be separated and quantified on a standard silica or C18 column. mdpi.com After separation, the ratio of the diastereomers directly reflects the enantiomeric ratio of the original sample. This method can also be used with NMR spectroscopy to determine enantiomeric purity. tcichemicals.com

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Analytical Technique |

|---|---|---|---|

| (R)- or (S)-Mosher's acid chloride (MTPA-Cl) | Alcohols, Amines | Diastereomeric Esters/Amides | Achiral HPLC, GC, NMR wikipedia.orglibretexts.org |

| 1-(1-Naphthyl)ethyl isocyanate (NEI) | Alcohols | Diastereomeric Carbamates | Achiral HPLC |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines, Alcohols | Diastereomeric Thioureas | Achiral HPLC |

Spectroscopic Approaches for Absolute Configuration Assignment (e.g., Electronic and Vibrational Circular Dichroism)

While chromatographic methods can separate and quantify enantiomers, they generally cannot determine their absolute configuration (e.g., whether a specific peak corresponds to the R or S enantiomer) without an authentic standard. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for unambiguously assigning the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov

The methodology involves a combination of experimental measurement and quantum chemical calculation. First, the ECD or VCD spectrum of an enantiomerically pure sample is recorded experimentally. americanlaboratory.com Then, the three-dimensional structure of one enantiomer (e.g., the (3R,4R) isomer) is modeled, and its theoretical ECD or VCD spectrum is calculated using methods like Density Functional Theory (DFT). nih.govnih.gov If the calculated spectrum for the (3R,4R) model matches the experimental spectrum, the absolute configuration of the sample is confirmed as (3R,4R). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (3S,4S) configuration. americanlaboratory.com VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly useful as it provides a wealth of stereochemically sensitive information from the molecule's fundamental vibrations. nih.gov

Computational and Mechanistic Insights into Ethyl 4 Ethyl 3 Hydroxyhept 6 Enoate Chemistry

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov These studies provide detailed information about the structures and energies of reactants, intermediates, transition states, and products, thereby revealing the step-by-step mechanism of a reaction. nih.gov

The synthesis of β-hydroxy esters such as Ethyl 4-ethyl-3-hydroxyhept-6-enoate often proceeds through aldol-type reactions. researchgate.net Computational studies of these reactions, including vinylogous variants, focus on identifying the key transition states that govern reaction rates and selectivities. mdpi.com For instance, DFT calculations have been employed to investigate the mechanism of proline-catalyzed aldol (B89426) reactions, revealing that hydrogen bonding and steric repulsion in the transition states are crucial for determining the reaction's stereochemical outcome. rsc.org The predicted activation energies for the formation of intermediates like enamines can be calculated to understand the reaction kinetics. nih.gov

In a similar vein, the mechanism of reactions involving α,β-unsaturated esters, such as hydroboration, has been explored using DFT. rsc.org Such studies compare different possible pathways, for example, 1,4- versus 1,2-hydroboration, by calculating the free energy barriers of the rate-determining steps. For an α,β-unsaturated ester, the 1,4-hydroboration pathway was calculated to have a significantly lower free energy barrier (15.0 kcal mol⁻¹) compared to the 1,2-hydroboration pathway (29.7 kcal mol⁻¹), indicating a strong preference for the former. rsc.org This preference is attributed to the greater preservation of the conjugated π system in the 1,4-hydroboration transition state. rsc.org These computational approaches allow chemists to understand and predict the outcomes of complex organic transformations.

| Reaction Type / System | Computational Method | Key Findings / Calculated Energies |

| Proline-Catalyzed Intramolecular Aldol | B3LYP/6-31+G(d,p)//B3LYP/6-31G(d) | Activation energies for carbinolamine, iminium, and enamine formation were predicted to be 17.0, 15.3, and 26.2 kcal/mol, respectively. nih.gov |

| Hydroboration of α,β-Unsaturated Ester | Density Functional Theory (DFT) | The free energy barrier for the 1,4-hydroboration pathway was 15.0 kcal mol⁻¹, while the 1,2-hydroboration pathway had a barrier of 29.7 kcal mol⁻¹. rsc.org |

| Sulfa-Michael Addition to α,β-Unsaturated Carbonyls | M06-2X/def2-TZVPP with IEFPCM (water) | Transition state calculations have been used to successfully predict experimental reaction rates (log(kGSH)) with high correlation (r² = 0.76). acs.org |

Molecular Dynamics and Conformational Analysis of Unsaturated Hydroxy Ester Derivatives

While quantum chemical studies provide static pictures of a reaction, molecular dynamics (MD) simulations offer a way to observe the dynamic motions of molecules over time. caltech.edu For flexible molecules like this compound, MD simulations and conformational analysis are crucial for understanding how intramolecular forces and interactions with the environment (e.g., solvent) dictate the molecule's preferred three-dimensional shapes.

The conformational landscape of unsaturated hydroxy ester derivatives is governed by a balance of several factors:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to intramolecular hydrogen bonds with the ester's carbonyl oxygen. This interaction can significantly restrict the conformational freedom of the molecule, favoring specific folded structures.

Alkene Rigidity: The presence of the C6=C7 double bond introduces a rigid planar segment into the molecule, limiting rotation around this bond.

Steric Hindrance: The ethyl groups at the C4 position and on the ester functionality create steric bulk that disfavors certain conformations due to repulsive van der Waals interactions.

Torsional Strain: Rotation around the single bonds in the heptenoate backbone is subject to torsional strain, with staggered conformations generally being more stable than eclipsed ones.

| Interaction / Structural Feature | Description | Predicted Influence on Conformation |

| Intramolecular H-Bond (C3-OH···O=C1) | The hydroxyl proton can interact with the lone pair of the carbonyl oxygen. | Creates a pseudo-cyclic structure, restricting rotation around the C2-C3 and C3-C4 bonds. |

| Steric Repulsion (C4-Ethyl vs. C3-OH) | Gauche interactions between the bulky ethyl group at C4 and the hydroxyl group at C3. | Influences the preferred dihedral angle along the C3-C4 bond to minimize steric clash. |

| Allylic Strain (A(1,3) strain) | Potential steric interaction between substituents on the C4 and C6 atoms. | Affects the rotational barrier around the C4-C5 bond. |

| Planarity of C=C bond | The C5-C6=C7-H atoms lie in a plane due to sp² hybridization. | Reduces the number of available conformations for the terminal end of the molecule. |

Theoretical Prediction of Regio- and Stereoselectivity in Chemical Reactions

One of the most significant applications of computational chemistry is the prediction of selectivity in reactions where multiple products are possible. For the synthesis of this compound, which contains two adjacent stereocenters (C3 and C4), predicting and controlling the stereoselectivity is paramount.

The stereochemical outcome of aldol and allylation reactions is often rationalized using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state involving the metal enolate and the aldehyde. openochem.org This model predicts that bulky substituents will preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial steric interactions, thereby dictating the syn or anti diastereoselectivity of the product. rsc.orgnih.gov Quantum chemical calculations have been used to validate this model, confirming that chair-like transition states are generally lower in energy than boat-like alternatives. nih.govresearchgate.net For a reaction forming this compound, a Zimmerman-Traxler model would predict the relative orientation of the C3-hydroxyl and C4-ethyl groups based on the geometry (E or Z) of the dienolate precursor and the minimization of steric strain in the transition state. nih.govharvard.edu

Theoretical calculations can also predict regioselectivity, for instance, in reactions of dienolates which can potentially react at either the α or γ position. wpmucdn.com This is often achieved by analyzing the electronic structure of the nucleophile. Methods based on Frontier Molecular Orbital (FMO) theory or local reactivity descriptors derived from DFT can identify the most nucleophilic center of the dienolate, thus predicting the site of reaction. mdpi.commdpi.com For example, the regioselectivity of Diels-Alder reactions has been successfully predicted by analyzing FMO energies and calculating local reactivity indices for the atoms involved. mdpi.com

| Selectivity Type | Theoretical Model / Method | Principle of Prediction |

| Stereoselectivity | Zimmerman-Traxler Model | Assumes a six-membered chair-like transition state. The major diastereomer arises from the conformation that places the largest substituents in pseudo-equatorial positions to minimize steric hindrance. rsc.orgopenochem.org |

| Quantum Chemical TS Calculation | The transition state (TS) with the lowest calculated free energy corresponds to the major product. DFT calculations can compare the energies of different diastereomeric transition states (e.g., TSsyn vs. TSanti). nih.govnih.gov | |

| Regioselectivity | Frontier Molecular Orbital (FMO) Theory | In polar reactions, selectivity is often governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. The reaction occurs at the atoms where the orbital coefficients are largest. mdpi.com |

| Local Reactivity Descriptors (e.g., Parr functions) | DFT-derived indices identify the most electrophilic and nucleophilic sites within a molecule, allowing for the prediction of which atoms are most likely to react in polar cycloadditions or additions. mdpi.com |

Structure-Reactivity Relationships and Electronic Properties in Branched Unsaturated Hydroxy Esters

Structure-reactivity relationships seek to correlate a molecule's structural features with its chemical behavior. Computational chemistry provides a quantitative basis for these relationships by calculating electronic properties that govern reactivity. libretexts.org For branched unsaturated hydroxy esters, key properties include orbital energies, charge distributions, and molecular electrostatic potentials.

Molecular Electrostatic Potential (MEP) maps are another useful tool. They visualize the charge distribution across a molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). bhu.ac.in For an unsaturated hydroxy ester, MEP maps would likely show a negative potential around the carbonyl oxygen and the C=C double bond, indicating these are nucleophilic sites.

Computational studies on related systems, such as flavones with hydroxyl groups or other unsaturated esters, demonstrate how substituents systematically alter these electronic properties. researchgate.net Electron-donating groups tend to increase the HOMO energy and electron density, enhancing nucleophilicity, while electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. rsc.orgmdpi.com These theoretical calculations allow for the quantitative prediction of how structural modifications, such as changing the branching or the position of the double bond, would impact the reactivity of this compound.

| Electronic Property | Computational Method | Relevance to Reactivity |

| HOMO Energy | DFT, Ab initio | Higher energy indicates stronger nucleophilicity/electron-donating ability. researchgate.net |

| LUMO Energy | DFT, Ab initio | Lower energy indicates stronger electrophilicity/electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | DFT, Ab initio | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net |

| Dipole Moment | DFT, Ab initio | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | DFT (Population Analysis) | Provides a quantitative estimate of the partial charge on each atom, helping to identify electrophilic and nucleophilic centers. bhu.ac.in |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface. bhu.ac.in |

Future Research Directions and Emerging Trends in Branched Unsaturated Hydroxy Ester Chemistry

Development of Innovative Asymmetric Catalytic Systems for Enhanced Efficiency and Selectivity

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Future research will undoubtedly focus on the development of novel asymmetric catalytic systems that offer superior efficiency and selectivity in the construction of chiral centers, such as those found in Ethyl 4-ethyl-3-hydroxyhept-6-enoate.

One promising avenue is the continued advancement of organocatalysis . Chiral small organic molecules, such as proline and its derivatives, have proven effective in catalyzing asymmetric aldol (B89426) reactions, a key step in the formation of β-hydroxy ester motifs. Future work will likely involve the design of more sophisticated organocatalysts with enhanced substrate scope and higher catalytic turnover numbers. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, is a particularly active area of research.

Biocatalysis also presents a significant opportunity for the enantioselective synthesis of branched unsaturated hydroxy esters. Enzymes, such as ketoreductases and aldolases, can exhibit exquisite stereocontrol under mild, environmentally friendly conditions. nih.govresearchgate.net The use of engineered enzymes, developed through techniques like directed evolution, will enable the synthesis of specific stereoisomers of complex molecules with near-perfect enantiomeric excess. acs.org The application of whole-cell biocatalysts further simplifies reaction setups and cofactor regeneration, making these processes more economically viable for industrial applications. nih.gov

Transition metal catalysis will continue to play a crucial role. The development of new chiral ligands for metals like ruthenium, rhodium, and copper is expected to lead to catalysts with improved performance in asymmetric hydrogenation, aldol, and other carbon-carbon bond-forming reactions relevant to the synthesis of these complex esters. acs.org The exploration of synergistic catalysis, combining two or more different catalytic systems to achieve transformations that are not possible with a single catalyst, is another exciting frontier.

| Catalytic System | Key Advantages | Potential Future Developments |

| Organocatalysis | Metal-free, readily available catalysts, mild reaction conditions. | Development of more active and selective bifunctional catalysts. |

| Biocatalysis | High enantioselectivity, environmentally benign, mild conditions. nih.govresearchgate.net | Engineered enzymes with tailored substrate specificity and stability. |

| Transition Metal Catalysis | High efficiency, broad substrate scope, diverse reactivity. acs.org | Novel chiral ligands for enhanced stereocontrol, synergistic catalysis. |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemists approach the synthesis of complex molecules like this compound. These computational tools can accelerate the discovery and optimization of synthetic routes by analyzing vast datasets of chemical reactions. sciepub.com

ML algorithms can be trained to predict the stereochemical outcome of a reaction with a high degree of accuracy. rsc.org By learning from existing experimental data, these models can identify the key structural features of the substrate, catalyst, and reagents that influence stereoselectivity. This predictive power allows chemists to screen a large number of potential catalysts and reaction conditions in silico, saving significant time and resources. acs.orgrsc.org

Reaction optimization is another area where AI is making a significant impact. ML models can be used to build predictive models that correlate reaction parameters (e.g., temperature, concentration, catalyst loading) with reaction yield and selectivity. researchgate.net This allows for the rapid identification of the optimal reaction conditions without the need for extensive and laborious experimental screening.

| Application of AI/ML | Description | Impact on Synthesis |

| Predictive Stereoselectivity | ML models trained on reaction data to predict the enantiomeric or diastereomeric ratio of a reaction. rsc.org | Rapid in silico screening of catalysts and conditions, reducing experimental effort. |

| Retrosynthesis Design | AI algorithms that propose synthetic routes to a target molecule based on known chemical reactions. researchgate.net | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models that identify the optimal reaction parameters for maximizing yield and selectivity. researchgate.net | Accelerated process development and improved reaction efficiency. |

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic methods. Future research in branched unsaturated hydroxy ester chemistry will prioritize the use of sustainable and environmentally benign approaches. rsc.orgrsc.org

Biocatalysis , as mentioned earlier, is a cornerstone of green chemistry due to its use of renewable enzymes and mild reaction conditions. nih.govresearchgate.net The development of robust and recyclable biocatalysts will be a key focus. rsc.orgchemrxiv.org

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. acs.orgnih.gov The stereoselective synthesis of complex esters in continuous flow reactors can lead to higher yields and purities, while minimizing solvent usage and waste generation. researchgate.netnih.gov

The use of alternative reaction media , such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of organic synthesis by replacing volatile and often toxic organic solvents. rsc.org Research into performing aldol reactions and other key transformations in these green solvents is an active area of investigation. scribd.com

Photoredox catalysis is an emerging field that utilizes visible light to drive chemical reactions. nih.gov This approach allows for the activation of chemical bonds under mild conditions and can enable novel transformations that are difficult to achieve with traditional thermal methods. rsc.orgacs.orgeurekalert.org The development of new photoredox catalysts for the synthesis of complex esters is a promising area for future research.

| Sustainable Methodology | Key Green Chemistry Principles Addressed |

| Biocatalysis | Use of renewable feedstocks, catalysis, safer solvents and reaction conditions. nih.gov |

| Flow Chemistry | Real-time analysis for pollution prevention, inherently safer chemistry for accident prevention, energy efficiency. acs.org |

| Alternative Reaction Media | Safer solvents and auxiliaries. rsc.org |

| Photoredox Catalysis | Energy efficiency, catalysis. nih.gov |

Exploration of Novel Reactivity Modes and Unconventional Transformations

Pushing the boundaries of chemical reactivity is essential for developing more efficient and innovative synthetic strategies. Future research will explore novel reactivity modes and unconventional transformations to access branched unsaturated hydroxy esters and their derivatives.

C-H activation represents a paradigm shift in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. numberanalytics.comsigmaaldrich.com This approach can significantly shorten synthetic sequences by eliminating the need for pre-functionalized starting materials. acs.orgacs.org The development of catalysts for the site-selective C-H functionalization of complex molecules will open up new avenues for the synthesis and diversification of branched esters.

Late-stage functionalization (LSF) is a powerful strategy for modifying complex molecules at a late stage in the synthetic sequence. acs.orgresearchgate.netwikipedia.orgmpg.deacs.org This allows for the rapid generation of a library of analogues from a common intermediate, which is particularly valuable in drug discovery. The development of LSF methods that are compatible with the functional groups present in branched unsaturated hydroxy esters will be a key area of focus.

The exploration of unconventional bond disconnections in retrosynthetic analysis can lead to the discovery of novel and more efficient synthetic routes. This may involve harnessing the reactivity of traditionally stable functional groups or employing cascade reactions that form multiple bonds in a single operation.

Expanding the Scope of Synthetic Applications in Challenging Molecular Architectures

The ultimate goal of developing new synthetic methodologies is to apply them to the construction of complex and biologically important molecules. Future research will focus on expanding the scope of synthetic applications for branched unsaturated hydroxy ester motifs in challenging molecular architectures.

These motifs are key building blocks in the synthesis of numerous natural products , particularly polyketides, which exhibit a wide range of biological activities. sciepublish.comresearchgate.netnih.govnih.gov The development of efficient and stereoselective methods for the synthesis of complex branched unsaturated hydroxy esters will facilitate the total synthesis of these natural products and their analogues. nih.govnih.govrsc.org

The structural and functional diversity of branched unsaturated hydroxy esters makes them valuable scaffolds in medicinal chemistry . By incorporating these motifs into drug candidates, it is possible to fine-tune their pharmacological properties, such as potency, selectivity, and metabolic stability. The ability to synthesize a wide range of stereoisomers is crucial for exploring structure-activity relationships.

In materials science , the incorporation of functionalized ester motifs into polymers can lead to materials with novel properties. The unsaturated and hydroxyl functionalities provide handles for further chemical modification and cross-linking, enabling the development of advanced materials for a variety of applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-ethyl-3-hydroxyhept-6-enoate, and how can purity be validated?

Methodological Answer:

- Synthesis typically involves esterification of 4-ethyl-3-hydroxyhept-6-enoic acid with ethanol under acid catalysis. Purification via fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane gradient elution) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 210–220 nm. Cross-reference with NMR (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

- ¹H NMR : Focus on diagnostic signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 5.3–5.8 ppm (alkene protons). Confirm hydroxyl (δ 2.5–3.5 ppm, broad) and ester carbonyl (δ 170–175 ppm in ¹³C NMR).

- IR : Verify ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- MS : Use ESI-MS to identify molecular ion [M+H]⁺ at m/z 201.27. Fragmentation patterns (e.g., loss of ethyl group or H₂O) aid structural confirmation .

Q. What experimental challenges arise in interpreting stereochemical assignments for the hydroxyl and alkene groups?

Methodological Answer:

- Use NOESY/ROESY NMR to probe spatial proximity between hydroxyl protons and adjacent substituents. For alkene geometry (E/Z), combine coupling constants (J = 10–16 Hz for trans, J = 6–12 Hz for cis) with computational modeling (DFT-based geometry optimization) .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

- Perform X-ray crystallography (SHELXL refinement ) to resolve absolute configuration. Cross-validate with solid-state NMR to address dynamic effects in solution. For discrepancies in hydroxyl positioning, analyze hydrogen-bonding networks via graph-set analysis (e.g., Etter’s formalism ). Use ORTEP-3 for visualizing thermal ellipsoids and validating torsional angles .

Q. What experimental design strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies :

Q. How can hydrogen-bonding patterns in crystalline this compound be analyzed to predict supramolecular assembly?

Methodological Answer:

Q. What computational approaches are suitable for modeling the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Perform DFT calculations (Gaussian or ORCA) to map electrostatic potential surfaces (EPS) and identify reactive sites (e.g., hydroxyl, ester carbonyl). Simulate reaction pathways for ester hydrolysis or alkene epoxidation using transition-state theory. Validate with kinetic isotope effects (KIE) experiments .

Q. How can impurity profiling distinguish this compound from structurally related analogs (e.g., Mirogabalin Impurity 73)?

Methodological Answer:

- Use LC-MS/MS with a chiral stationary phase (e.g., Chiralpak IC) to separate enantiomers. Monitor fragmentation patterns (e.g., m/z 172.22 for Impurity 73 vs. m/z 200.27 for the target compound). Quantify limits of detection (LOD) via signal-to-noise ratios (S/N ≥ 3) .

Methodological Tables

Q. Table 1: Key Spectroscopic Benchmarks

| Technique | Diagnostic Features | References |

|---|---|---|

| ¹H NMR | δ 5.3–5.8 ppm (alkene), δ 4.1–4.3 ppm (ester) | |

| IR | 1740 cm⁻¹ (C=O), 3400 cm⁻¹ (O-H) | |

| X-ray | Space group, hydrogen-bonding motifs |

Q. Table 2: Stability Study Parameters

| Condition | Analytical Method | Key Metrics |

|---|---|---|

| pH 1–13, 40°C | LC-MS | Degradation half-life (t₁/₂) |

| Thermal stress | TGA/DSC | Onset decomposition temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.